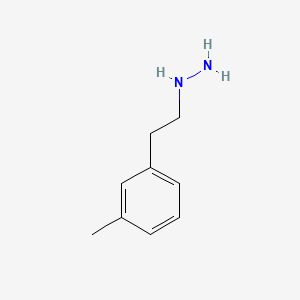

HYDRAZINE, (m-METHYLPHENETHYL)-

描述

Structure

3D Structure

属性

CAS 编号 |

32504-15-7 |

|---|---|

分子式 |

C9H14N2 |

分子量 |

150.22 g/mol |

IUPAC 名称 |

2-(3-methylphenyl)ethylhydrazine |

InChI |

InChI=1S/C9H14N2/c1-8-3-2-4-9(7-8)5-6-11-10/h2-4,7,11H,5-6,10H2,1H3 |

InChI 键 |

ZWIBNIPKRYNENP-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC=C1)CCNN |

产品来源 |

United States |

Synthetic Methodologies for M Methylphenethyl Hydrazine and Its Analogues

Direct Synthesis Pathways

Direct synthesis of (m-methylphenethyl)hydrazine can be achieved through several routes, primarily involving reduction-based methods or the alkylation of the hydrazine (B178648) core.

Reduction-Based Approaches (e.g., from corresponding hydrazones or other nitrogenous precursors)

A common and effective method for the synthesis of substituted hydrazines is the reduction of the corresponding hydrazones. This approach typically involves the condensation of a ketone or aldehyde with hydrazine to form a hydrazone, which is then reduced to the desired hydrazine. For the synthesis of (m-methylphenethyl)hydrazine, the precursor would be the hydrazone of m-methylphenylacetaldehyde.

Another related approach involves the reduction of other nitrogenous precursors, such as N-acylhydrazones. The reduction of these compounds can also lead to the formation of the desired hydrazine, often with good yields.

A notable large-scale synthesis of the analogous compound phenelzine (B1198762) starts from phenethylamine (B48288). derpharmachemica.comderpharmachemica.com This method involves the reaction of phenethylamine with 3,3-pentamethylene oxaziridine (B8769555) in toluene (B28343) to form an N-cyclohexylidene-N'-phenethyl hydrazine intermediate. This intermediate is then hydrolyzed with hydrochloric acid to yield phenelzine. This process is reported to be efficient, with a high yield, making it suitable for industrial applications. derpharmachemica.comderpharmachemica.com A similar strategy could be employed for (m-methylphenethyl)hydrazine, starting from m-methylphenethylamine.

| Precursor | Reagents | Product | Yield (%) | Reference |

| Phenethylamine | 1. 3,3-Pentamethylene oxaziridine, Toluene, 90°C | N-Cyclohexylidene-N'-phenethyl hydrazine | 84 | derpharmachemica.com |

| N-Cyclohexylidene-N'-phenethyl hydrazine | 2. 20% HCl, then K₂CO₃ | Phenelzine | 87 | derpharmachemica.com |

Table 1: Two-Step Synthesis of Phenelzine from Phenethylamine

Alkylation and Arylation Strategies for Hydrazine Core Modification

The direct alkylation of hydrazine or its derivatives with a suitable electrophile is a primary method for synthesizing substituted hydrazines. For (m-methylphenethyl)hydrazine, this would typically involve the reaction of a m-methylphenethyl halide (e.g., bromide or chloride) with hydrazine hydrate (B1144303). derpharmachemica.com

A significant challenge in the direct alkylation of hydrazine is the potential for over-alkylation, leading to the formation of di- and tri-substituted products. To control the selectivity of the reaction, protecting groups are often employed. For example, hydrazine can be mono- or di-protected with groups like tert-butoxycarbonyl (Boc), which can then be selectively alkylated.

A more advanced strategy involves the formation of a nitrogen dianion of a protected hydrazine. organic-chemistry.org Metalation of a protected hydrazine, such as phenyl-N-Boc-hydrazine, with a strong base like n-butyllithium creates a highly reactive dianion. This intermediate allows for selective alkylation at either nitrogen atom, providing excellent control over the substitution pattern and minimizing byproducts. organic-chemistry.org The reactivity of the alkylating agent is influenced by steric and electronic factors, with less hindered halides reacting more rapidly. organic-chemistry.org

The synthesis of phenelzine analogues has been achieved by converting a terminal alkyl hydroxy group to a bromide or mesylate, followed by displacement with hydrazine. researchgate.net This highlights the versatility of alkylation strategies in generating a variety of substituted hydrazines.

| Hydrazine Derivative | Alkylating Agent | Base/Solvent | Key Feature | Reference |

| Phenyl-N-Boc-hydrazine | Alkyl Halide | n-BuLi / THF | Formation of nitrogen dianion for selective alkylation | organic-chemistry.org |

| Hydrazine Hydrate | Phenethyl Bromide | - | Direct alkylation | derpharmachemica.com |

Table 2: Alkylation Strategies for Hydrazine Derivatives

Stereoselective Synthesis and Enantiomeric Resolution of (m-Methylphenethyl)hydrazine and its Chiral Derivatives

As (m-methylphenethyl)hydrazine possesses a chiral center, the synthesis of enantiomerically pure forms is a significant area of interest. This can be achieved either through stereoselective synthesis, which aims to create a single enantiomer directly, or by resolving a racemic mixture.

Stereoselective synthesis of chiral hydrazines can be accomplished through the asymmetric hydrogenation of hydrazones. While this method is established for various hydrazones, specific application to (m-methylphenethyl)hydrazine precursors would require the development of a suitable chiral catalyst and optimization of reaction conditions.

The more common approach for obtaining enantiomerically pure amines and related compounds is through the resolution of a racemic mixture. wikipedia.orglibretexts.org This is typically achieved by forming diastereomeric salts with a chiral resolving agent. For a basic compound like (m-methylphenethyl)hydrazine, a chiral acid such as tartaric acid or mandelic acid can be used. libretexts.orgonyxipca.com The resulting diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.orglibretexts.org Once the diastereomers are separated, the pure enantiomer of the hydrazine can be liberated by treatment with a base.

The efficiency of the resolution process depends on the choice of the chiral resolving agent and the solvent system used for crystallization. onyxipca.com Screening of various chiral acids and solvents is often necessary to identify the optimal conditions for separation.

| Resolution Method | Description | Key Considerations | References |

| Diastereomeric Salt Formation | Reaction of the racemic hydrazine with a single enantiomer of a chiral acid to form diastereomeric salts, which are then separated by crystallization. | Choice of chiral acid and solvent is crucial for efficient separation. | wikipedia.orglibretexts.orglibretexts.orgonyxipca.com |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Can be used for both analytical and preparative separations. | nih.gov |

Table 3: Methods for Enantiomeric Resolution

Optimization of Synthetic Conditions and Yields in (m-Methylphenethyl)hydrazine Preparation

The optimization of synthetic conditions is crucial for maximizing the yield and purity of (m-methylphenethyl)hydrazine while minimizing byproducts and reaction time. Key parameters that can be adjusted include the choice of solvent, reaction temperature, concentration of reactants, and the nature of the catalyst or base used.

In the context of alkylation reactions, the choice of the leaving group on the phenethyl precursor can significantly impact the reaction rate, with iodides generally being more reactive than bromides or chlorides. organic-chemistry.org The use of a large excess of hydrazine hydrate can help to favor mono-alkylation over di-alkylation in direct alkylation methods.

For reduction-based approaches, the selection of the reducing agent and the reaction pH are critical. The stability of the resulting hydrazine under the reaction conditions must also be considered to prevent degradation.

In large-scale syntheses, factors such as cost of reagents, ease of workup, and product isolation become paramount. The reported high-yield synthesis of phenelzine from phenethylamine highlights the importance of choosing an efficient and scalable route. derpharmachemica.comderpharmachemica.com The optimization of this process involved careful control of temperature and reaction time to ensure complete formation of the intermediate and subsequent high-yield conversion to the final product. derpharmachemica.com Similar optimization studies would be necessary to develop an efficient and economical process for the production of (m-methylphenethyl)hydrazine. The development of a robust analytical method, such as HPLC, is also essential for monitoring the reaction progress and assessing the purity of the final product, which is a key aspect of process optimization. onyxipca.com

Chemical Reactivity and Mechanistic Elucidation of M Methylphenethyl Hydrazine

Fundamental Reaction Pathways Involving the Hydrazine (B178648) Moiety

The core reactivity of (m-methylphenethyl)hydrazine stems from the chemical properties of its hydrazine functional group (-NHNH2). ontosight.ai This group is responsible for its role as both a reducing agent and a key participant in condensation reactions.

Hydrazine and its derivatives are recognized as reducing agents in organic chemistry. organicchemistrydata.org Their reducing power is often attributed to the formation of the highly stable dinitrogen molecule (N₂), which formally releases two molecules of hydrogen. organicchemistrydata.org This characteristic is harnessed in reactions like the Wolff-Kishner reduction, which converts ketones and aldehydes to their corresponding alkanes. organicchemistrydata.orgpressbooks.pub Although the harsh, strongly basic, and high-temperature conditions of the traditional Wolff-Kishner reduction limit its application, it demonstrates the fundamental reducing potential of the hydrazine group. organicchemistrydata.org

The electron-donating capacity of hydrazines is also evident in biological systems. For instance, hydrazine can act as an electron donor to the water-oxidation site in photosynthesis. nih.gov Furthermore, studies have shown that hydrazine derivatives can undergo one-electron oxidation by metal ions like Cu²⁺ and Fe³⁺, forming radical intermediates. nih.gov This process highlights the ability of the hydrazine moiety to participate in electron transfer processes. nih.gov

A cornerstone of hydrazine chemistry is its condensation reaction with carbonyl compounds (aldehydes and ketones) to form hydrazones. numberanalytics.comwikipedia.org This reaction is a fundamental transformation in organic synthesis. numberanalytics.com The mechanism involves the nucleophilic attack of the hydrazine's terminal nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to yield the hydrazone. numberanalytics.com

The formation of a hydrazone from (m-methylphenethyl)hydrazine and a carbonyl compound is the initial and crucial step in the widely used Fischer indole (B1671886) synthesis. wikipedia.orgnih.govbyjus.com This reaction underscores the importance of hydrazone intermediates in the construction of complex heterocyclic structures. byjus.com The general mechanism for hydrazone formation is outlined below:

Step 1: Nucleophilic Attack: The hydrazine molecule attacks the carbonyl carbon. numberanalytics.com

Step 2: Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom. numberanalytics.com

Step 3: Elimination of Water: A molecule of water is eliminated, resulting in the formation of the hydrazone. numberanalytics.com

This reaction is typically catalyzed by acid. numberanalytics.com

Pericyclic Reactions and Rearrangements Involving Hydrazine Structures (e.g.,byjus.combyjus.com-sigmatropic rearrangement in Fischer indole synthesis)

(m-Methylphenethyl)hydrazine is a key starting material for the Fischer indole synthesis, a powerful reaction for creating indole ring systems, which are prevalent in many natural products and pharmaceuticals. wikipedia.orgtcichemicals.com A critical step in the mechanism of the Fischer indole synthesis is a byjus.combyjus.com-sigmatropic rearrangement. wikipedia.orgbyjus.com

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated pi system in an intramolecular fashion. libretexts.org In the context of the Fischer indole synthesis, after the initial formation of the phenylhydrazone from (m-methylphenethyl)hydrazine and a ketone or aldehyde, it tautomerizes to an enamine form. wikipedia.orgnih.gov Following protonation, this intermediate undergoes a byjus.combyjus.com-sigmatropic rearrangement, which involves the breaking of the N-N bond and the formation of a new C-C bond. byjus.com This rearrangement is a concerted process, meaning bond breaking and bond formation occur simultaneously in a cyclic transition state. uh.edu The Woodward-Hoffmann rules govern the stereochemical outcome of such reactions, predicting whether the rearrangement will occur in a suprafacial (on the same face of the pi system) or antarafacial (on opposite faces) manner. uh.edu For thermally allowed byjus.combyjus.com sigmatropic rearrangements like the one in the Fischer indole synthesis, the process is typically suprafacial. libretexts.org

The general steps of the Fischer indole synthesis involving the byjus.combyjus.com-sigmatropic rearrangement are:

Formation of the phenylhydrazone from (m-methylphenethyl)hydrazine and a carbonyl compound. wikipedia.org

Tautomerization to the corresponding enamine. wikipedia.org

Protonation of the enamine. wikipedia.org

A cyclic byjus.combyjus.com-sigmatropic rearrangement to form a di-imine intermediate. wikipedia.org

Subsequent cyclization and elimination of ammonia (B1221849) to form the final indole product. wikipedia.orgnih.gov

Electrophilic and Nucleophilic Reactivity Profiles of (m-Methylphenethyl)hydrazine

The reactivity of (m-methylphenethyl)hydrazine is characterized by the nucleophilic nature of its hydrazine moiety. The lone pairs of electrons on the nitrogen atoms make it a potent nucleophile. stackexchange.com

Nucleophilic Reactivity:

Hydrazine is generally considered a better nucleophile than ammonia, a phenomenon often attributed to the "alpha effect," where the presence of an adjacent atom with a lone pair of electrons enhances nucleophilicity. stackexchange.com Kinetic studies on the reactions of hydrazines with various electrophiles, such as benzhydrylium ions, have been conducted to quantify their nucleophilicity. figshare.comresearchgate.net These studies help in determining nucleophilicity parameters (N and sN) according to the linear free energy relationship log k₂ = sN(N + E). figshare.comresearchgate.net

In the context of (m-methylphenethyl)hydrazine, the terminal nitrogen atom (β-nitrogen) is the primary site of nucleophilic attack in reactions like hydrazone formation. numberanalytics.com The presence of the m-methylphenethyl group can influence the nucleophilicity of the hydrazine moiety through electronic and steric effects.

Electrophilic Reactivity:

While the primary character of hydrazine is nucleophilic, under certain conditions, it can exhibit electrophilic properties. For instance, after the initial nucleophilic addition to a carbonyl group and subsequent rearrangement, intermediates in reactions like the Fischer indole synthesis can have electrophilic centers that are attacked by other nucleophiles within the same molecule to facilitate cyclization. wikipedia.org

Studies on Intermolecular Electron Transfer Processes

The ability of hydrazine and its derivatives to participate in electron transfer processes is a subject of scientific investigation. Hydrazines can be oxidized, indicating their capacity to donate electrons. nih.gov This is particularly relevant in the context of their metabolism and potential interactions with biological systems.

For example, the oxidation of hydrazine derivatives can be mediated by metal ions, leading to the formation of free radical intermediates. nih.gov In biological systems, enzymes like cytochrome P450 can oxidize hydrazines, which can lead to the formation of reactive intermediates that bind to cellular macromolecules. nih.gov While specific studies on the intermolecular electron transfer processes of (m-methylphenethyl)hydrazine are not extensively detailed in the provided search results, the general behavior of hydrazines suggests its potential to engage in such reactions. The study of hydrazine as an electron donor in photosynthesis further supports the role of the hydrazine moiety in electron transfer. nih.gov

Theoretical and Computational Chemistry of M Methylphenethyl Hydrazine

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

A fundamental step in understanding a molecule's behavior is the analysis of its electronic structure. This is typically achieved through quantum chemical calculations.

Density Functional Theory (DFT) Applications for Geometry Optimization

DFT is a computational method used to investigate the electronic structure of many-body systems. imist.ma In the context of molecular chemistry, DFT calculations are routinely used to find the optimized geometry of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms. mdpi.com This process involves finding the minimum energy state on the potential energy surface. wordpress.com For hydrazine (B178648) derivatives, the B3LYP functional combined with basis sets like 6-31G(d,p) has been successfully used to predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data. imist.ma However, no specific studies applying these methods to (m-Methylphenethyl)hydrazine have been published.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Density Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity. researchgate.net A smaller gap generally indicates a more reactive molecule. researchgate.net The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. While the HOMO-LUMO analysis is a standard component of computational studies on hydrazine derivatives, specific data for (m-Methylphenethyl)hydrazine is not available. researchgate.net

Conformational Analysis and Energy Landscapes

(m-Methylphenethyl)hydrazine possesses several rotatable bonds, leading to a complex conformational landscape with multiple possible low-energy structures. A comprehensive conformational analysis would involve systematically exploring these rotational degrees of freedom to identify all stable conformers and the energy barriers between them. This analysis is critical for understanding the molecule's flexibility and how its shape influences its interactions with other molecules. Unfortunately, no such detailed conformational analysis for (m-Methylphenethyl)hydrazine appears to have been reported.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP surface illustrates regions of positive and negative electrostatic potential, indicating areas that are, respectively, susceptible to nucleophilic and electrophilic attack. researchgate.net The color-coding on an MEP map typically shows electron-rich areas in red and electron-poor areas in blue. researchgate.net While this technique has been applied to various hydrazine derivatives to understand their intermolecular interactions, specific MEP maps and charge distribution analyses for (m-Methylphenethyl)hydrazine are not present in the current body of scientific literature.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the chemical reactions of (m-Methylphenethyl)hydrazine at a molecular level requires computational modeling of reaction mechanisms. This involves identifying the reactants, products, intermediates, and, crucially, the transition states that connect them. Calculating the energies of these species allows for the determination of activation energies and reaction rates. For instance, computational studies have been conducted on the reaction mechanisms of other hydrazines, such as the ozonation of unsymmetrical dimethylhydrazine (UDMH). nih.gov Such studies provide valuable insights into the formation of various products. nih.gov However, there are no available computational studies that model the reaction mechanisms and transition states specifically for (m-Methylphenethyl)hydrazine.

M Methylphenethyl Hydrazine As a Synthetic Precursor and Intermediate in Complex Molecule Construction

Utilization in the Synthesis of Heterocyclic Compounds (e.g., Indoles, Pyrazoles)

(m-Methylphenethyl)hydrazine is a key reagent in the synthesis of various heterocyclic compounds, most notably indoles and pyrazoles. ontosight.ai These nitrogen-containing ring systems are fundamental scaffolds in many biologically active molecules and pharmaceutical agents.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. nih.gov This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) derivative, such as (m-methylphenethyl)hydrazine, with an aldehyde or ketone. nih.gov The process begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. nih.gov A ijarsct.co.inijarsct.co.in-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring. nih.gov The choice of acid catalyst, which can range from Brønsted acids like HCl and H2SO4 to Lewis acids such as zinc chloride and boron trifluoride, is crucial for the reaction's success. nih.gov One-pot variations of the Fischer indole synthesis, where the hydrazone is formed in situ, have been developed to improve efficiency, with some reactions achieving yields of 70-88%. ijarsct.co.in

Table 1: Examples of Fischer Indole Synthesis Conditions and Yields

| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Reaction Time | Yield | Reference |

| Phenylhydrazine | Acetone | Not specified | Not specified | High | ijarsct.co.in |

| o,m-Tolylhydrazine hydrochlorides | Isopropyl methyl ketone | Acetic acid | Not specified | High | nih.gov |

| o,m-Tolylhydrazine hydrochlorides | 2-Methylcyclohexanone | Acetic acid | Not specified | High | nih.gov |

| Phenylhydrazine | Heptan-2-one | Sodium hydrogen sulphate in water | 7 hours | 62% | google.comjustia.com |

| Phenylhydrazine | Methyl isopropyl ketone | Sodium hydrogen sulphate in water | 3 hours | 91.6% | google.com |

Pyrazole (B372694) Synthesis: Pyrazoles, five-membered aromatic heterocyclic compounds with two adjacent nitrogen atoms, are also readily synthesized using hydrazine (B178648) derivatives. jmchemsci.com A common method involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.org For instance, the reaction of (m-methylphenethyl)hydrazine with a suitable diketone under acidic conditions would lead to the formation of a substituted pyrazole. nih.govnih.gov The regioselectivity of this reaction can often be controlled by the reaction conditions. nih.gov Microwave-assisted synthesis has emerged as a modern technique to accelerate these reactions and often provides excellent yields. nih.gov

Role in Multi-Step Organic Syntheses and Cascade Reactions

The utility of (m-methylphenethyl)hydrazine extends beyond the synthesis of simple heterocycles to its incorporation into more complex multi-step synthetic sequences and cascade reactions. youtube.com In multi-step synthesis, a target molecule is constructed through a series of sequential reactions, where the product of one step becomes the starting material for the next. youtube.com (m-Methylphenethyl)hydrazine can be introduced at an early stage to build a key heterocyclic intermediate, which is then further elaborated in subsequent steps.

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. nih.gov These reactions are highly efficient as they reduce the number of purification steps, saving time and resources. The reactivity of the hydrazine functional group in (m-methylphenethyl)hydrazine makes it an excellent candidate for participating in such cascades. For example, a reaction could be initiated by the formation of a hydrazone, which then undergoes an intramolecular cyclization and subsequent rearrangement to rapidly construct a complex polycyclic architecture. nih.govrsc.org

Derivatization Strategies for Diversification of Chemical Libraries

Chemical libraries are large collections of diverse molecules that are used in high-throughput screening to identify new drug leads and biological probes. The derivatization of core scaffolds is a key strategy for generating these libraries. (m-Methylphenethyl)hydrazine, as a building block, can be systematically reacted with a wide array of carbonyl compounds (aldehydes and ketones) to produce a library of corresponding hydrazones. These hydrazones can then be cyclized under various conditions to generate a diverse set of indoles, pyrazoles, or other heterocyclic systems.

This approach allows for the rapid generation of a multitude of structurally related compounds from a common precursor. The variability can be introduced through the choice of the carbonyl component, leading to different substitution patterns on the resulting heterocyclic ring. This systematic derivatization is a powerful tool in medicinal chemistry for exploring the structure-activity relationships (SAR) of a particular class of compounds. The use of hydrazine-based derivatization has been shown to improve sensitivity in analytical techniques like mass spectrometry, which is crucial for the characterization of these libraries. nih.govnih.gov

Exploration of M Methylphenethyl Hydrazine and Its Derivatives in Mechanistic Biological Probe Development Non Clinical Focus

In Vitro Enzyme Interaction Studies (e.g., Decarboxylase Inhibition)

The interaction of phenethylhydrazine derivatives with various enzyme systems has been a subject of scientific investigation, revealing significant inhibitory activities. While information specifically on (m-Methylphenethyl)hydrazine is scarce, studies on the closely related compound phenelzine (B1198762) demonstrate potent interactions with several enzymes.

Phenelzine is a well-established inhibitor of monoamine oxidase (MAO), affecting both MAO-A and MAO-B isoforms nih.gov. Its inhibitory properties extend to other oxidoreductases. For instance, in Salmonella, phenelzine has been shown to significantly inhibit tyramine (B21549) oxidoreductases, which are crucial for the catabolism of tyramine nih.gov. In one study, phenelzine treatment markedly reduced the oxidoreductase activity of three specific enzymes (SEN2971, SEN3065, and SEN2426), thereby impairing the bacterium's ability to use tyramine as an energy source nih.gov.

Beyond oxidoreductases, phenelzine also affects enzymes involved in drug metabolism. In vitro studies using rat liver microsomes have shown that phenelzine can inhibit the N-demethylation of pethidine, a process mediated by microsomal enzymes like cytochrome P450 nih.gov. Other research on structurally related compounds, such as phenothiazines, has demonstrated competitive inhibition of adenosylmethionine decarboxylase, with apparent Ki values ranging from 6.8 x 10⁻⁵ M to 6.4 x 10⁻⁴ M nih.gov.

Mechanistic Aspects of Biotransformation Pathways (excluding toxicity and adverse effects)

The biotransformation of hydrazine (B178648) derivatives is a complex process involving multiple enzymatic and non-enzymatic pathways that lead to the formation of various intermediates.

Formation of Reactive Intermediates (e.g., diimides, free radicals) in Enzymatic and Non-Enzymatic Processes

A central feature of hydrazine metabolism is the generation of highly reactive intermediates. The metabolic activation of hydrazine and its derivatives can proceed through one-electron oxidation pathways, leading to the formation of free radical species nih.gov. For monosubstituted hydrazines like phenelzine, oxidation can produce phenethyl radicals and unstable diazene (B1210634) (diimide) intermediates nih.govresearchgate.net. The formation of these diimides is considered a key step, as their decomposition can lead to the evolution of nitrogen gas and the generation of carbon-centered radicals researchgate.net. These radical intermediates are highly reactive and can engage in further chemical reactions nih.gov.

Investigations into Metabolic Pathways by Specific Enzyme Systems (e.g., Cytochrome P450, Monoamine Oxidase, Peroxidases)

Several major enzyme systems are responsible for the biotransformation of hydrazine compounds. nih.govnih.gov

Monoamine Oxidase (MAO): As a primary target of phenelzine, MAO is also involved in its metabolism. Phenelzine acts as both a substrate and an inhibitor of MAO nih.gov.

Cytochrome P450 (CYP450): This superfamily of enzymes plays a crucial role in the oxidative metabolism of hydrazines. CYP450 can catalyze the oxidation of the carbon-nitrogen bond in monoalkylhydrazines, as well as the oxidation of the nitrogen-nitrogen bond nih.gov. The inhibition of pethidine N-demethylation by phenelzine points to an interaction with the CYP450 system nih.gov. Furthermore, studies on iproniazid, which is metabolized to isopropylhydrazine, show that CYP450 is responsible for its rapid metabolism into reactive species nih.gov.

Peroxidases: In tissues rich in peroxidases, free radical pathways can be a primary mechanism for the metabolic activation of certain hydrazines, such as isoniazid (B1672263) nih.gov.

Molecular Interactions with Biological Macromolecules (e.g., DNA methylation mechanisms)

The reactive intermediates generated from hydrazine metabolism can interact with cellular macromolecules, including DNA. A significant area of investigation is the influence of these compounds on epigenetic mechanisms like DNA methylation.

Studies on phenelzine have demonstrated a direct impact on histone and DNA methylation processes in acute lymphoblastic leukemia cells (Molt-4) nih.gov. Treatment with phenelzine was found to increase the methylation of histone H3 at specific sites (H3K4me1 and H3K4me2) and upregulate the acetylation of histone H3 nih.gov. Crucially, phenelzine also inhibited the expression of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns nih.gov. This inhibition of DNMT1 can lead to changes in the expression of tumor suppressor genes nih.gov. The relationship between antidepressant drugs and DNA methylation is a broader area of research, with evidence suggesting that such epigenetic modifications may influence treatment outcomes nih.govelsevierpure.commdpi.com.

Structure-Activity Relationship (SAR) Studies for Defined In Vitro Biological Activities

Antimicrobial Activity Evaluation in Cell-Based or Cell-Free Assays (e.g., Antibacterial, Antifungal, Antimycobacterial)

Hydrazine derivatives, particularly those containing a hydrazone moiety (-NH-N=CH-), have been widely evaluated for their antimicrobial properties. These studies provide insights into the structure-activity relationships (SAR) that govern their efficacy.

Hydrazide-hydrazones have demonstrated a broad spectrum of activity against various pathogens. nih.gov For example, a hydrazide-hydrazone adamantane (B196018) derivative was found to be a potent bactericidal agent against Mycobacterium bovis BCG and showed significant activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.2 µg/mL nih.gov. The presence of the adamantane group, combined with the hydrazide-hydrazone linker, was critical for its antimycobacterial effects nih.gov.

SAR studies on benzimidazole-based pyrazole (B372694) derivatives revealed that the nature of substituents on the phenyl ring significantly influences antimicrobial activity. Compounds with electron-withdrawing groups (e.g., trifluoromethyl) displayed superior antibacterial and antifungal activity compared to those with electron-donating groups or unsubstituted derivatives nih.gov. In contrast, other studies on different hydrazone series found that derivatives with electron-donating groups exhibited better activity nih.gov. This highlights that the optimal substitution pattern is highly dependent on the core scaffold of the molecule.

The following table summarizes the in vitro antimicrobial activities of various hydrazine derivatives from selected studies.

| Compound/Derivative Class | Test Organism | Result (MIC in µg/mL) | Reference |

| Hydrazide-Hydrazone Adamantane | Mycobacterium tuberculosis | 0.2 | nih.gov |

| Hydrazide-Hydrazone Adamantane | Mycobacterium bovis BCG | 0.3 | nih.gov |

| Hydrazide-Hydrazone Adamantane | Mycobacterium smegmatis | 1.5 | nih.gov |

| Naphthalenylmethylen Hydrazine (1e, 1h) | Methicillin-Resistant S. aureus (MRSA) | 6.125 | researchgate.net |

| Lactic Acid Hydrazide-Hydrazone (5, 6) | Escherichia coli | 0.49 | nih.gov |

| Benzimidazolyl-Pyrazol-Benzenamine (5i) | Staphylococcus aureus | 7.81 | nih.gov |

| Benzimidazolyl-Pyrazol-Benzenamine (5i) | Klebsiella pneumoniae | 7.81 | nih.gov |

| Benzimidazolyl-Pyrazol-Benzenamine (5i) | Aspergillus niger | 7.81 | nih.gov |

| Phthalimide Phenyl Hydrazide (3d, 3f) | Pseudomonas aeruginosa | High Activity | f1000research.com |

Antioxidant Activity in Cell-Free Systems

Hydrazine derivatives are recognized for their biological activities, which include antioxidant effects. mdpi.commaterialsciencejournal.org These properties are often attributed to the azomethine group (-NHN=CH-), which can donate electrons or protons to neutralize free radicals. researchgate.net The antioxidant capacity of these compounds is typically evaluated using various cell-free assays that measure their ability to scavenge stable free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. mdpi.compensoft.net

The efficacy of these derivatives as antioxidants can be quantified by their IC50 or EC50 values, which represent the concentration required to scavenge 50% of the free radicals in the assay. A lower value indicates higher antioxidant potency. Research has shown that the antioxidant activity of hydrazine and hydrazone derivatives can vary significantly based on their specific molecular structure. For instance, the presence and position of substituent groups on the aromatic rings can dramatically influence their radical scavenging ability. researchgate.net Studies on various hydrazone derivatives have reported a wide range of antioxidant activities. For example, a hydrazone derived from phenylhydrazine (B124118) showed strong antioxidant activity with an IC50 of 28.90 µg/mL in a DPPH assay, while a similar derivative from hydrazine hydrate (B1144303) was inactive. researchgate.net Other research has demonstrated that certain polyphenolic hydrazone derivatives can exhibit excellent antioxidant activity, with some showing IC50 values in the low micromolar range, comparable to standards like ascorbic acid and quercetin. mdpi.com

A selection of reported antioxidant activities for various hydrazine and hydrazone derivatives in cell-free assays is presented below to illustrate the potential of this chemical class.

Table 1: Examples of Antioxidant Activity in Hydrazine and Hydrazone Derivatives (Cell-Free Assays)

| Compound Class/Derivative | Assay | Antioxidant Activity (IC50 / EC50) | Reference |

|---|---|---|---|

| Hydrazone from Phenylhydrazine | DPPH | IC50: 28.90 µg/mL | researchgate.net |

| Hydrazone from Hydrazine Hydrate | DPPH | IC50: >1000 µg/mL | researchgate.net |

| 4,4'-((1E,1'E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) | ABTS | IC50: 4.30 ± 0.21 µM | mdpi.com |

| 4,4'-((1E,1'E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) | DPPH | IC50: 81.06 ± 0.72 µM | mdpi.com |

| Bis(thiosemicarbazone) derivatives | DPPH | IC50: 3.81 ± 0.01 to 29.05 ± 0.11 μM | researchgate.net |

| Pyrrole-based hydrazide-hydrazone (Compound 5b) | ABTS | 90.49% inhibition at 250 µM | pensoft.net |

Furthermore, research on an analog of phenelzine, a structurally related phenethylhydrazine, has highlighted its capacity for scavenging acrolein, a highly reactive and toxic aldehyde produced during lipid peroxidation. nih.gov This suggests that beyond general radical scavenging, (m-Methylphenethyl)hydrazine and its derivatives could be investigated as probes for studying the roles of specific reactive species in non-clinical models of cellular damage.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is invaluable in modern drug discovery and mechanistic probe development as it allows for the prediction of a compound's activity before its synthesis, thereby saving time and resources. tandfonline.comnih.govmdpi.com While no specific QSAR models for (m-Methylphenethyl)hydrazine were identified in the reviewed literature, the principles and methodologies are broadly applicable and have been successfully used for other hydrazine and hydrazone derivatives. researchgate.nettandfonline.comdrugbank.com

A QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activity (e.g., antioxidant IC50 values, enzyme inhibition constants) is compiled. This group is typically divided into a "training set" to build the model and a "test set" to validate its predictive power.

Descriptor Calculation: For each molecule in the dataset, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: (e.g., HOMO/LUMO energies, dipole moment) which describe a molecule's reactivity and ability to participate in electronic interactions.

Steric Descriptors: (e.g., molecular volume, surface area, principal moments of inertia) which relate to the size and shape of the molecule and its ability to fit into a binding site.

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity and influence its membrane permeability and distribution.

Topological Descriptors: Which describe the connectivity and branching of atoms within the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to generate a mathematical equation that links a selection of the most relevant descriptors to the observed biological activity. materialsciencejournal.org

Model Validation: The resulting QSAR model's robustness and predictive ability are rigorously tested. Internal validation techniques like leave-one-out cross-validation (q²) are applied to the training set, while external validation is performed by using the model to predict the activity of the compounds in the test set (r²_pred). tandfonline.commdpi.com A statistically significant model can then be used to predict the activity of new, unsynthesized analogs.

For (m-Methylphenethyl)hydrazine and its derivatives, a QSAR model could be developed to predict their antioxidant capacity. The model would help identify which structural features—such as the position of the methyl group on the phenyl ring or the nature of substitutions on the hydrazine moiety—are most critical for activity. This information would guide the design of more potent and selective probes for studying oxidative stress pathways.

Table 2: Conceptual Framework for a QSAR Model for (m-Methylphenethyl)hydrazine Derivatives

| QSAR Component | Description | Example for (m-Methylphenethyl)hydrazine Derivatives |

|---|---|---|

| Biological Activity (Endpoint) | The non-clinical biological effect to be modeled. | Antioxidant activity (e.g., pIC50 from DPPH assay), enzyme inhibition. |

| Training/Test Set | A series of (m-Methylphenethyl)hydrazine analogs with varying substituents. | Analogs with different alkyl or halogen substitutions on the phenyl ring or N'-substitutions on the hydrazine group. |

| Molecular Descriptors | Calculated properties that quantify molecular structure. | HOMO/LUMO energies, LogP, Molar Refractivity (MR), Molecular Weight (MW), Dipole Moment. |

| Statistical Method | Algorithm to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Validation Metrics | Statistical parameters to assess model quality and predictivity. | Correlation coefficient (R²), Cross-validation coefficient (q²), Predictive R² (r²_pred). |

By applying such a QSAR approach, researchers could rationally design novel derivatives of (m-Methylphenethyl)hydrazine with optimized properties for use as specific biological probes in non-clinical research settings.

Advanced Analytical Techniques for M Methylphenethyl Hydrazine Characterization in Research

High-Resolution Spectroscopic Methods (NMR, Mass Spectrometry, IR) for Detailed Structural Elucidation

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure and connectivity of (m-Methylphenethyl)hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the precise arrangement of atoms within a molecule.

¹H NMR: The proton NMR spectrum of (m-Methylphenethyl)hydrazine is predicted to show several distinct signals corresponding to its unique proton environments. The aromatic region (typically δ 6.5-8.0 ppm) would display complex splitting patterns for the four protons on the meta-substituted benzene ring. libretexts.org One proton, situated between the two substituent groups, may appear as a singlet, while the others would present as doublets or triplets. youtube.com The aliphatic region would feature signals for the ethyl chain protons, appearing as two triplets, and a singlet for the methyl group protons (around δ 2.0-3.0 ppm). docbrown.info The protons on the hydrazine (B178648) moiety (-NH and -NH₂) are labile and would likely appear as broad singlets whose chemical shift is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments. For the meta-isomer, six distinct signals are expected in the aromatic region (δ 120-150 ppm), along with signals for the two ethyl carbons and the single methyl carbon in the upfield region. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for (m-Methylphenethyl)hydrazine

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern | Integration |

| Aromatic (Ar-H) | ~ 7.0 - 7.3 | Multiplet / Distinct signals | 4H |

| Ethyl (-CH₂-Ar) | ~ 2.8 - 3.0 | Triplet | 2H |

| Ethyl (-CH₂-N) | ~ 3.0 - 3.2 | Triplet | 2H |

| Methyl (-CH₃) | ~ 2.3 | Singlet | 3H |

| Hydrazine (-NH) | Variable | Broad Singlet | 1H |

| Hydrazine (-NH₂) | Variable | Broad Singlet | 2H |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming molecular weight and identifying structural components. For (m-Methylphenethyl)hydrazine (molar mass: 150.22 g/mol ), electron ionization (EI) or electrospray ionization (ESI) would be employed. nih.govnih.gov

Key fragmentation pathways for related phenethylamines typically involve cleavage at the Cα-Cβ bond and loss of the amine or hydrazine group. mdpi.comacs.orgbohrium.com The molecular ion peak [M]⁺ would be observed at m/z 150. A prominent fragment would be expected from benzylic cleavage, resulting in the formation of an m-methylbenzyl cation at m/z 105. Other significant fragments could arise from the loss of parts of the hydrazine group.

Table 2: Predicted Key Mass Fragments for (m-Methylphenethyl)hydrazine

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 150 | [C₉H₁₄N₂]⁺ | Molecular Ion |

| 119 | [C₉H₁₁]⁺ | Loss of hydrazine (-N₂H₃) |

| 105 | [C₈H₉]⁺ | Benzylic cleavage, formation of m-methylbenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of benzyl fragment |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their absorption of infrared radiation. The IR spectrum of (m-Methylphenethyl)hydrazine would exhibit characteristic bands confirming its key structural features. nihs.go.jp These include:

N-H Stretching: Two or more bands in the 3200-3400 cm⁻¹ region, characteristic of the primary amine (-NH₂) and secondary amine (-NH) groups of the hydrazine moiety.

C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl and methyl groups.

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Aromatic Bending: Out-of-plane C-H bending bands in the fingerprint region (650-900 cm⁻¹) can often suggest the substitution pattern of the benzene ring.

Chromatographic and Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic methods are essential for separating (m-Methylphenethyl)hydrazine from impurities, starting materials, and its structural isomers (ortho- and para-).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method would be most suitable for (m-Methylphenethyl)hydrazine. tandfonline.comtandfonline.com

Stationary Phase: A C18 or C8 column is typically used.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile) and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH) would be employed to achieve good separation.

Detection: UV detection at a low wavelength, such as 209 nm, is effective for phenelzine (B1198762) and would be applicable here, as the phenyl group is the primary chromophore. tandfonline.comtandfonline.com This method allows for the quantification of the main peak area relative to any impurity peaks, providing a precise purity value.

Gas Chromatography (GC)

GC is a high-resolution separation technique suitable for volatile compounds. Due to the polarity and potential for thermal degradation of hydrazines, direct analysis can be challenging. researchgate.net

Derivatization: To enhance volatility and thermal stability, pre-column derivatization is often performed. Hydrazine compounds can be reacted with reagents like acetone to form more stable and volatile hydrazones, which are then analyzed by GC. nih.gov

Column and Detector: A capillary column with a non-polar or mid-polar stationary phase would be used. When coupled with a mass spectrometer (GC-MS), this technique becomes exceptionally powerful, providing separation and structural identification of each component in a mixture, making it ideal for both purity and isomer analysis.

Elemental Analysis and Spectrophotometric Methods for Compound Quantification

These methods are used to confirm the elemental composition and to determine the concentration of the compound in a sample.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure sample. azom.comsmithers.com This analysis provides experimental confirmation of the compound's empirical and molecular formula. For (m-Methylphenethyl)hydrazine (C₉H₁₄N₂), the theoretical elemental composition provides a benchmark against which the synthesized compound can be validated.

Table 3: Theoretical Elemental Composition of (m-Methylphenethyl)hydrazine

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 71.96% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 9.40% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 18.65% |

| Total | C₉H₁₄N₂ | 150.225 | 100.00% |

Spectrophotometric Methods

While HPLC with UV detection is a common quantification method, standalone UV-Visible spectrophotometry can also be used, typically after derivatization. Hydrazine itself lacks a strong chromophore for selective detection in the visible spectrum. irapa.org Therefore, quantitative analysis often involves a chemical reaction that produces a colored product.

A widely used method for hydrazine quantification is the reaction with a chromogenic agent like p-dimethylaminobenzaldehyde (PDAB) or vanillin. researchgate.net This reaction forms a colored hydrazone derivative that absorbs strongly in the visible region of the spectrum. The concentration of (m-Methylphenethyl)hydrazine can then be determined by measuring the absorbance of the resulting solution and comparing it to a calibration curve prepared from standards of known concentrations. This derivatization-based approach enhances both sensitivity and selectivity, allowing for accurate quantification even in complex matrices. nih.gov

Future Research Directions and Emerging Paradigms in M Methylphenethyl Hydrazine Studies

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of hydrazine (B178648) derivatives, including (m-Methylphenethyl)hydrazine, is a cornerstone of their study and application. rsc.org While traditional methods have been established, the future necessitates a shift towards more sustainable and efficient synthetic strategies.

Current Synthetic Approaches: The synthesis of hydrazines often involves the condensation of a hydrazine with a carbonyl compound, such as an aldehyde or ketone, in a solvent like ethanol. jscimedcentral.com Other methods include the alkylation of hydrazine with compounds like alkyl halides or the reduction of nitroso derivatives. wikipedia.org For aromatic hydrazines, reduction of aromatic diazonium salts is a common approach. wikipedia.org More recent developments have explored palladium-catalyzed cross-coupling reactions of aryl halides with hydrazine, although these can have limitations regarding functional group tolerance. acs.org

Future Directions in Sustainable Synthesis: Future research will likely focus on "green chemistry" principles to minimize waste and energy consumption. jscimedcentral.comrsc.org This includes:

Catalytic Innovations: The development of novel catalysts is crucial. This could involve exploring more efficient and recyclable catalysts, such as fly-ash–H2SO4, which has been used for the solvent-free synthesis of some hydrazine derivatives. jscimedcentral.com Research into palladium catalysts with new N-heterocyclic carbene ligands shows promise for more selective and milder reaction conditions. acs.org

Solvent-Free and Alternative Solvent Systems: Moving away from traditional organic solvents towards solvent-free reactions or the use of more environmentally benign solvents like water is a key goal. jscimedcentral.comrsc.org

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel ("one-pot" synthesis) improves efficiency and reduces waste. organic-chemistry.org

Mechanochemistry: This approach, which uses mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. rsc.org

The table below summarizes some existing and potential future synthetic methodologies.

| Methodology | Description | Potential Advantages |

| Traditional Condensation | Reaction of hydrazine with carbonyl compounds in a solvent. jscimedcentral.com | Well-established and versatile. |

| Palladium-Catalyzed Cross-Coupling | Coupling of aryl halides with hydrazine using a palladium catalyst. acs.org | Allows for the formation of specific aryl-hydrazine bonds. |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often with a solid catalyst. jscimedcentral.com | Reduced waste, lower cost, and often faster reaction times. jscimedcentral.com |

| Mechanosynthesis | Use of mechanical energy (e.g., ball milling) to drive reactions. rsc.org | Environmentally friendly, efficient, and can lead to different product outcomes. |

| Aqueous Synthesis | Using water as the reaction solvent. rsc.org | "Green" solvent, safe, and inexpensive. |

Advanced Mechanistic Investigations via Time-Resolved Spectroscopy and In Situ Techniques

A thorough understanding of the reaction mechanisms of (m-Methylphenethyl)hydrazine is critical for optimizing its synthesis and exploring its reactivity. Future studies will increasingly rely on sophisticated analytical techniques to probe these mechanisms in real-time.

Current Mechanistic Understanding: The reactivity of hydrazines is complex. They can act as strong reducing agents and are nucleophilic. researchgate.net Mechanistic studies have often relied on product analysis to infer reaction pathways. For example, studies on the ozonation of hydrazines have used gas chromatography-mass spectrometry (GC-MS) to identify products and propose reaction mechanisms. researchgate.netmdpi.com

Future Directions in Mechanistic Analysis:

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy and time-resolved fluorescence spectroscopy allow for the study of dynamic processes on timescales from femtoseconds to nanoseconds. wikipedia.orgresearchgate.net This can provide invaluable information about short-lived intermediates and transition states in reactions involving (m-Methylphenethyl)hydrazine.

In Situ Techniques: Methods that monitor reactions as they occur, such as in situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can provide a detailed picture of reaction kinetics and the evolution of different species over time. rsc.org Powder X-ray diffraction can also be used to follow the progression of solid-state reactions. rsc.org

Computational Chemistry: Quantum mechanical calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states, offering insights that are difficult to obtain experimentally. mdpi.commdpi.com

The application of these advanced techniques will enable a more complete and dynamic understanding of the chemical transformations of (m-Methylphenethyl)hydrazine.

Exploration of New Applications as Catalysts or Functional Materials

While some hydrazine derivatives have established applications, there is significant potential for discovering new uses for (m-Methylphenethyl)hydrazine, particularly in catalysis and materials science. researchgate.netbenthamscience.com

Current Applications of Hydrazine Derivatives: Hydrazine and its derivatives are used in a variety of applications, including as reducing agents in catalytic transfer hydrogenation, as precursors for pharmaceuticals and agrochemicals, and in the synthesis of polymers and heterocycles. researchgate.netd-nb.infonih.gov

Future Directions for New Applications:

Catalysis: The unique electronic and structural properties of (m-Methylphenethyl)hydrazine could be harnessed for catalytic applications. Research could focus on its use as a ligand for metal catalysts or as an organocatalyst itself. d-nb.inforesearchgate.net The presence of the m-methylphenethyl group could influence the selectivity and activity of catalytic systems.

Functional Materials: Hydrazine derivatives can be incorporated into polymers and other materials to impart specific functions. researchgate.net Future research could explore the synthesis of polymers containing the (m-Methylphenethyl)hydrazine moiety for applications such as sensors, responsive materials, or materials with specific electronic or optical properties. The interaction of the hydrazine group with metal ions also suggests potential for the development of novel coordination polymers or metal-organic frameworks (MOFs).

Predictive Modeling for Chemical Reactivity and Molecular Interactions

The ability to predict the chemical behavior of (m-Methylphenethyl)hydrazine through computational modeling is a rapidly advancing field that holds immense promise for accelerating research and discovery.

Current Predictive Approaches: Computational chemistry is already used to study the properties and reactions of hydrazine-based fuels and other derivatives. mdpi.comresearchgate.net These studies can provide insights into reaction kinetics and thermochemistry. mdpi.comresearchgate.net

Future Directions in Predictive Modeling:

Machine Learning and Artificial Intelligence: AI and machine learning models can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes. nih.gov For (m-Methylphenethyl)hydrazine, such models could predict its reactivity with different reagents and under various conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: While traditionally used in drug discovery, QSAR principles can be applied to predict the catalytic activity or material properties of (m-Methylphenethyl)hydrazine derivatives based on their molecular structure.

Modeling Molecular Interactions: Detailed computational studies can elucidate the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the behavior of (m-Methylphenethyl)hydrazine in different environments. psu.edu Understanding these interactions is crucial for predicting its solubility, binding to other molecules, and self-assembly properties. For instance, the interaction of the methyl group can be investigated through quantum mechanical calculations to understand its contribution to molecular stability. nih.gov

The integration of these predictive modeling techniques will enable a more rational and efficient approach to the design of new experiments and the discovery of novel applications for (m-Methylphenethyl)hydrazine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。